Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate
Overview
Description
Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate is a complex organic compound that features a combination of several functional groups, including an oxazole ring, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the formation of the pyrrolidine ring, and finally, the coupling of these intermediates with a benzoate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocycle.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce saturated heterocycles.
Scientific Research Applications
Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyrrolidine rings can participate in binding interactions, while the benzoate ester may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 2-({[4-(propan-2-yl)phenoxy]carbonyl}amino)benzoate
- Pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones
Comparison: Methyl 4-({2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carbonyl}amino)benzoate is unique due to the presence of both oxazole and pyrrolidine rings, which provide distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity and specificity in certain reactions and applications.
Properties
IUPAC Name |
methyl 4-[[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidine-1-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-12(2)17-11-15(21-26-17)16-5-4-10-22(16)19(24)20-14-8-6-13(7-9-14)18(23)25-3/h6-9,11-12,16H,4-5,10H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWIVOFQXYRDHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)NC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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